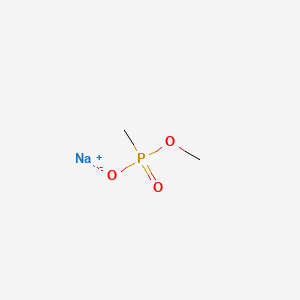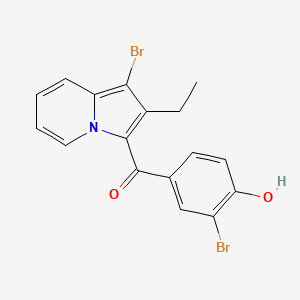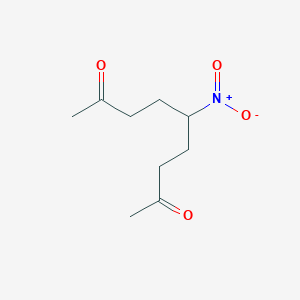
2,3,6,7-Tetramethyloct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetramethyloct-2-ene: is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its octane chain, with four methyl groups attached at the 2nd, 3rd, 6th, and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethyloct-2-ene can be achieved through several methods. One common approach involves the alkylation of octene derivatives with methylating agents under controlled conditions. For instance, the reaction of 2-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the octene backbone, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6,7-Tetramethyloct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as platinum or palladium can convert the compound into 2,3,6,7-tetramethyloctane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under specific conditions, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum (Pt) or palladium (Pd) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products:
Oxidation: Alcohols, ketones
Reduction: 2,3,6,7-Tetramethyloctane
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2,3,6,7-Tetramethyloct-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the specificity and mechanism of enzymes that interact with similar compounds.
Medicine: While direct medical applications of this compound are limited, its derivatives may possess pharmacological properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including lubricants and plasticizers. Its stability and reactivity make it a valuable component in various formulations.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetramethyloct-2-ene primarily involves its interaction with chemical reagents and catalysts. The double bond in its structure is a reactive site that can participate in addition and substitution reactions. In biological systems, enzymes that catalyze reactions involving alkenes may target this compound, facilitating its transformation into other products. The molecular pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
2,3,6,7-Tetramethyloctane: The fully saturated analog of 2,3,6,7-Tetramethyloct-2-ene, lacking the double bond.
2,3,6,7-Tetramethylhexane: A shorter chain analog with similar methyl group substitutions.
2,3,6,7-Tetramethyl-1-octene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to the specific positioning of its double bond and methyl groups. This configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in synthesis and industry.
Propiedades
Número CAS |
77101-68-9 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2,3,6,7-tetramethyloct-2-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h9,11H,7-8H2,1-6H3 |
Clave InChI |
GVYJBXGGHBRZFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)CCC(=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


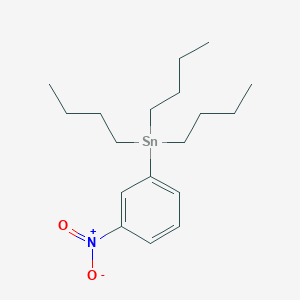
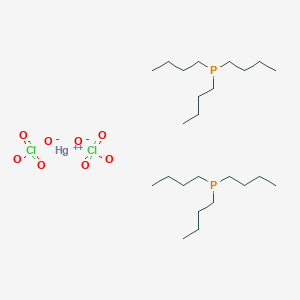

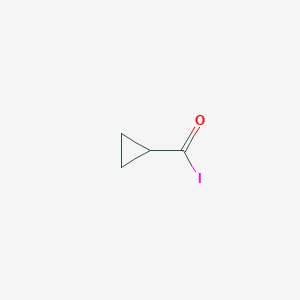
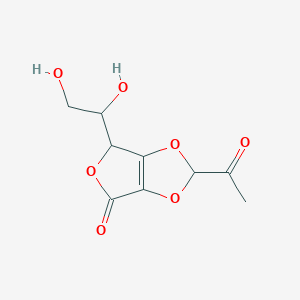


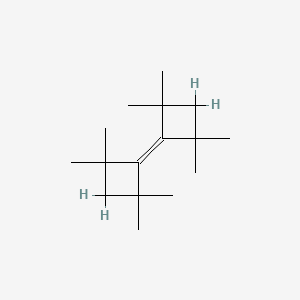
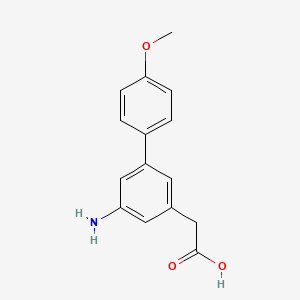
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
